Methyl 2-amino-5-methylthiophene-3-carboxylate

描述

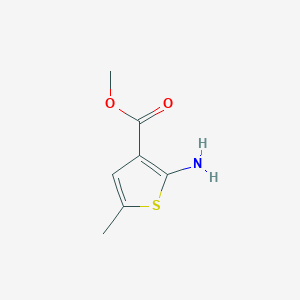

Methyl 2-amino-5-methylthiophene-3-carboxylate (CAS: 19369-53-0) is a thiophene derivative with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . Its structure features a thiophene ring substituted with an amino group at position 2, a methyl group at position 5, and a methyl ester at position 3 (Figure 1). This compound is a yellow to pale yellow solid with a boiling point of 278.2°C and is stored at room temperature in a dry, sealed environment .

Key properties include:

- Electronic conjugation: The thiophene ring enables π-electron delocalization, enhancing reactivity in electrophilic substitutions.

- Nucleophilicity: The amino group facilitates nucleophilic reactions, such as substitutions and condensations.

- Solubility: The methyl ester moiety increases solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces hydrophilicity .

Its structural versatility makes it a precursor in synthesizing pharmaceuticals, agrochemicals, and functional materials .

准备方法

Gewald Reaction-Based Synthesis

The Gewald reaction is a well-documented multicomponent condensation method for synthesizing 2-aminothiophene derivatives. This approach efficiently constructs the thiophene ring system using aldehydes, α-cyanoesters, and elemental sulfur in the presence of a base.

Reaction Mechanism and Procedure

In a representative synthesis (source ), methyl 2-amino-5-methylthiophene-3-carboxylate is prepared via a one-pot reaction involving:

-

Propionaldehyde (1.74 g, 30.0 mmol)

-

Methyl cyanoacetate (3.39 g, 30.0 mmol)

-

Elemental sulfur (960.0 mg, 30.0 mmol)

-

Morpholine (1.48 g, 17.0 mmol) as a catalyst

-

DMF (5 mL) as the solvent

The reaction mixture is heated at 50°C overnight, resulting in a dark brown solution. Post-reaction, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄, concentrated, and purified via column chromatography to yield the product as a pale yellow solid (73.6% yield) .

Key Reaction Parameters:

| Parameter | Details |

|---|---|

| Temperature | 50°C |

| Reaction Time | 12–16 hours |

| Catalyst | Morpholine |

| Solvent | DMF |

| Yield | 73.6% |

Optimization and Scalability

The Gewald reaction’s efficiency hinges on:

-

Catalyst Selection : Morpholine facilitates deprotonation and cyclization, though alternatives like piperidine may alter reaction kinetics.

-

Solvent Polarity : Polar aprotic solvents like DMF enhance reactant solubility and intermediate stability.

-

Temperature Control : Elevated temperatures (>60°C) risk side reactions, while lower temperatures prolong reaction times.

Industrial adaptations of this method could employ continuous flow reactors to improve heat transfer and scalability, though specific data on large-scale production remain proprietary.

Tetrahydrothiophene Ring-Opening Method

An alternative route, detailed in a patent (source ), involves the aromatization of 3-oxotetrahydrothiophene derivatives using hydroxylamine salts. While originally demonstrated for 3-amino-4-methoxycarbonylthiophene, this method is adaptable to analogous compounds.

Reaction Protocol

-

Starting Material : 3-Oxo-4-methoxycarbonyltetrahydrothiophene

-

Reagent : Hydroxylamine hydrochloride

-

Solvent : Acetonitrile or DMF

-

Conditions : 50–200°C for 1–4 hours

The reaction proceeds via oxime intermediate formation, followed by acid-catalyzed aromatization to yield the aminothiophene. Although the patent emphasizes a single-step process, traditional methods require isolating the oxime before HCl treatment .

Comparative Analysis with Gewald Reaction:

| Parameter | Gewald Method | Tetrahydrothiophene Method |

|---|---|---|

| Steps | One-pot | Single-step (patent) or two-step (traditional) |

| Yield | 73.6% | Not explicitly reported |

| Scalability | Moderate | High (patent claims) |

| Byproducts | Minimal | Requires oxime isolation |

Comparative Evaluation of Synthetic Routes

Efficiency and Practicality

-

Gewald Reaction : Advantages include straightforward execution and moderate yields, making it suitable for laboratory-scale synthesis. Limitations include prolonged reaction times and sensitivity to moisture.

-

Tetrahydrothiophene Method : Patent highlights reduced reaction times and compatibility with continuous processing, though substrate-specific optimization is necessary.

Industrial Considerations

While neither method’s industrial implementation is explicitly detailed in accessible literature, the Gewald reaction’s simplicity aligns with batch processing, whereas the tetrahydrothiophene approach may favor flow chemistry for large-scale production.

化学反应分析

Types of Reactions:

Oxidation: Methyl 2-amino-5-methylthiophene-3-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Amino Derivatives: Formed through reduction.

Substituted Thiophenes: Formed through substitution reactions.

科学研究应用

Biomedical Research

Methyl 2-amino-5-methylthiophene-3-carboxylate is utilized in biomedical research for its potential therapeutic properties. It has been studied for its role in synthesizing biologically active compounds, particularly in drug development targeting various diseases.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives of this compound. The results indicated that certain derivatives exhibited significant inhibitory effects against bacterial strains, suggesting potential applications in developing new antibiotics .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the preparation of thiophene derivatives. Its reactivity enables the formation of complex molecules that are essential in pharmaceuticals and agrochemicals.

Synthesis Pathway

The synthesis of this compound typically involves:

- Formation of Thiophene Ring : Starting from appropriate precursors, thiophene rings are formed through cyclization reactions.

- Carboxylation : The introduction of carboxylic acid functional groups enhances the compound's reactivity and solubility.

- Methylation : Methylation processes are employed to enhance biological activity and optimize pharmacokinetic properties.

Applications in Diagnostics

This compound has applications in clinical diagnostics, particularly in assays that require specific reagents for detecting various biomolecules.

Diagnostic Assays

The compound is used as a reagent in colorimetric assays for determining the presence of amino acids and other biomolecules, providing a simple yet effective method for clinical diagnostics .

Environmental Applications

Recent studies have explored the use of this compound in environmental monitoring, particularly in detecting pollutants and assessing soil quality.

Case Study: Soil Analysis

Research demonstrated that this compound could be utilized as a marker for assessing soil contamination levels due to its stability and reactivity with various environmental pollutants .

作用机制

The mechanism of action of Methyl 2-amino-5-methylthiophene-3-carboxylate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, inducing apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Thiophene Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Substituent Impact Analysis:

- Ester Group (Position 3) :

- Alkyl/Aryl Groups (Position 5): Methyl (target compound) vs. Phenyl substitution (Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate) introduces aromaticity, favoring π-π stacking in biological targets .

Crystallographic and Stability Considerations

- Crystal Packing: Methyl and ethyl esters form hydrogen-bonded networks via amino and carbonyl groups, influencing melting points and stability .

- Storage: this compound requires protection from light and moisture, while tert-butyl analogues are more stable at room temperature .

生物活性

Methyl 2-amino-5-methylthiophene-3-carboxylate (MAMT) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

1. Chemical Structure and Synthesis

MAMT is characterized by a thiophene ring with an amino group and a carboxylate ester. The general formula is . The synthesis of MAMT typically involves a one-pot condensation reaction, which combines elemental sulfur, a ketone, and methylcyanoacetate in the presence of a catalyst such as morpholine. This process yields MAMT with high purity and yields ranging from 70% to 85% .

MAMT's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate enzyme activity by binding to active sites, leading to altered metabolic pathways. For instance, it has been shown to inhibit certain enzymes involved in inflammation and cancer progression.

2.1 Interaction with Receptors

MAMT may interact with neurotransmitter receptors, enhancing the signaling pathways associated with dopamine and serotonin. This mechanism suggests potential applications in treating neurological disorders .

3.1 Antimicrobial Activity

Recent studies have demonstrated that MAMT exhibits antimicrobial properties against a range of pathogens. In vitro tests indicated that MAMT effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3.2 Anticancer Activity

MAMT has also shown promise as an anticancer agent. In cell line studies, it induced apoptosis in several cancer types, including breast and colon cancer cells. The compound's IC50 values are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT-29 (Colon) | 20 |

| A549 (Lung) | 25 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Asian Journal of Chemistry, MAMT was tested against various bacterial strains using the disk diffusion method. The results confirmed its effectiveness, particularly against Staphylococcus aureus, where zones of inhibition reached up to 20 mm .

Case Study 2: Anticancer Potential

Research conducted at the University of Arak investigated the anticancer effects of MAMT on human breast cancer cells (MCF-7). The study revealed that treatment with MAMT led to significant cell death compared to untreated controls, suggesting its potential as a therapeutic agent .

5. Conclusion

This compound is a compound with diverse biological activities, including antimicrobial and anticancer effects. Its ability to interact with key biological targets positions it as a promising candidate for further research in drug development. Future studies should focus on elucidating its detailed mechanisms of action and exploring its therapeutic potential in clinical settings.

属性

IUPAC Name |

methyl 2-amino-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPDMFBHITXJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350228 | |

| Record name | methyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-53-0 | |

| Record name | methyl 2-amino-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-2-amino-5-methyl-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。